N-(bis-3-chloro-4-hydroxybenzyl)-5Z,8Z,11Z,14Z-eicosatetraenamide, commonly known as O-2093, is a synthetic compound designed as an analog of arvanil. [] Arvanil itself is a hybrid molecule combining structural features of the endocannabinoid anandamide and the vanilloid capsaicin. O-2093 is primarily recognized for its potent inhibitory action on the anandamide membrane transporter (AMT) and its ability to induce cannabimimetic effects in mice. [] These properties make it a valuable tool in studying the endocannabinoid system and related biological processes.
O-2093 is classified as a chemical compound that functions as a cannabinoid receptor modulator. It has been studied extensively in the context of neuropharmacology and medicinal chemistry. The compound was synthesized as part of efforts to develop more effective inhibitors of anandamide reuptake, which could enhance the therapeutic effects of this endocannabinoid without the psychoactive side effects associated with traditional cannabinoids .
The synthesis of O-2093 involves several key steps that utilize various chemical reactions to construct its molecular framework. The compound was originally synthesized through a multi-step process that includes:
The entire synthesis process emphasizes careful control of reaction conditions to optimize yield and purity.
O-2093 has a complex molecular structure characterized by specific functional groups that facilitate its biological activity. The molecular weight of O-2093 is approximately 616.70 g/mol.
The precise arrangement of atoms within O-2093 allows it to effectively inhibit anandamide reuptake while maintaining selectivity for cannabinoid receptors .
O-2093 participates in various chemical reactions that are crucial for its function as an inhibitor. Key reactions include:
These reactions underscore O-2093's role in modulating endocannabinoid signaling without eliciting significant psychoactive effects.
The mechanism by which O-2093 exerts its pharmacological effects primarily involves:
This mechanism positions O-2093 as a potentially valuable tool in treating conditions such as multiple sclerosis and other spasticity-related disorders.
O-2093 exhibits several notable physical and chemical properties:
These properties are crucial for determining how O-2093 can be formulated for therapeutic applications.
O-2093 has significant potential applications in scientific research and medicine:
Anandamide (AEA), the first identified endogenous cannabinoid, functions as a lipid-based retrograde neurotransmitter that binds primarily to CB₁ receptors in the central nervous system. Its name derives from the Sanskrit word "ananda" (bliss), reflecting its role in modulating reward pathways, pain perception, and emotional homeostasis [2] [8]. Unlike classical neurotransmitters, AEA is synthesized on-demand from membrane phospholipid precursors (e.g., N-arachidonoyl phosphatidylethanolamine) and rapidly inactivated via enzymatic hydrolysis by fatty acid amide hydrolase (FAAH) or cellular reuptake [8] [10]. In pathological states such as multiple sclerosis (MS), inflammatory pain, and neurodegenerative conditions, dysregulation of AEA signaling contributes to symptom progression. For example, reduced AEA tone exacerbates limb spasticity in MS models, while impaired AEA-mediated neuromodulation alters neuronal progenitor differentiation and synaptic plasticity [1] [6].
Direct activation of cannabinoid receptors using agonists like THC induces psychoactive effects, limiting clinical utility. Conversely, inhibiting AEA reuptake offers a precision strategy to amplify endogenous signaling without receptor overstimulation [1] [10]. The rationale hinges on two principles:
The evolution of reuptake inhibitors began with arvanil, a vanilloid-cannabinoid hybrid exhibiting dual activity at TRPV1 channels and AEA transporters. Though effective, its non-selectivity prompted the development of O-2093, a simplified analog retaining arvanil’s reuptake inhibition but devoid of TRPV1 or CB₁ agonist activity [1] [7]. Key milestones include:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7